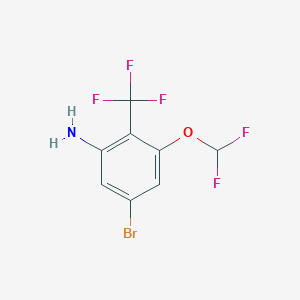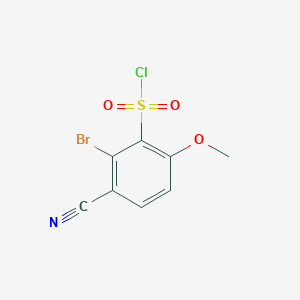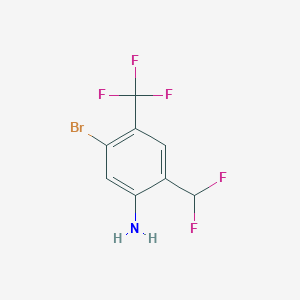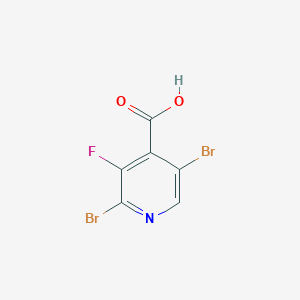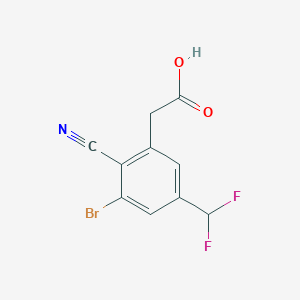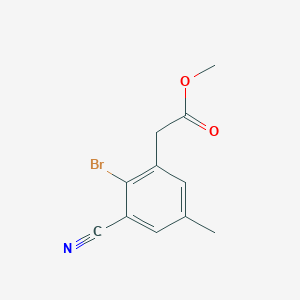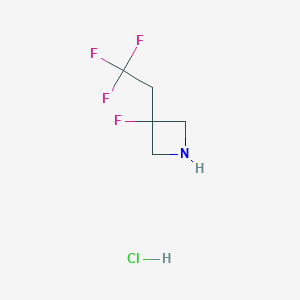
3-フルオロ-3-(2,2,2-トリフルオロエチル)アゼチジン塩酸塩
概要
説明
3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is a chemical compound with the molecular formula C₅H₈ClF₄N and a molecular weight of 193.57 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoroethyl group attached to an azetidine ring, making it a unique fluorinated azetidine derivative. It is primarily used in scientific research and has applications in various fields due to its unique chemical properties.
科学的研究の応用
3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials and specialty chemicals due to its unique fluorinated structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride typically involves the reaction of azetidine with fluorinating agents and trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide and a suitable base to introduce the trifluoroethyl group, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to substitute the fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
作用機序
The mechanism of action of 3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride: Similar structure but lacks the fluorine atom at the 3-position.
3-Fluoroazetidine hydrochloride: Contains a fluorine atom but does not have the trifluoroethyl group.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: Contains a trifluoroethyl group but has a different core structure.
Uniqueness
3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is unique due to the combination of a fluorine atom and a trifluoroethyl group attached to the azetidine ring. This dual fluorination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research applications.
特性
IUPAC Name |
3-fluoro-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4(2-10-3-4)1-5(7,8)9;/h10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDOHVVFCDSAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


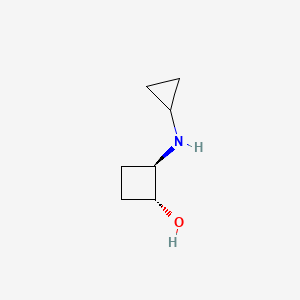
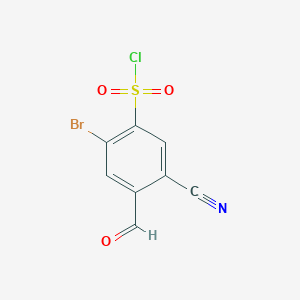
![1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol](/img/structure/B1484834.png)
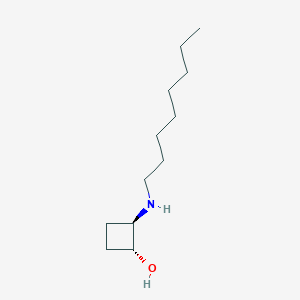
![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)
